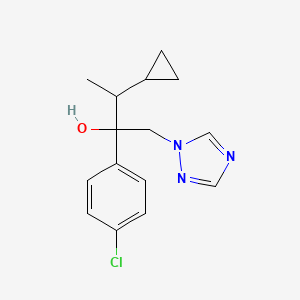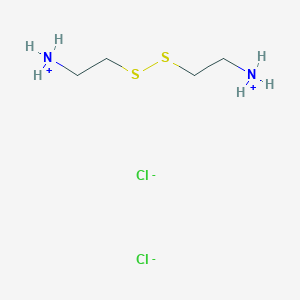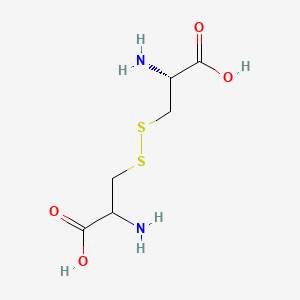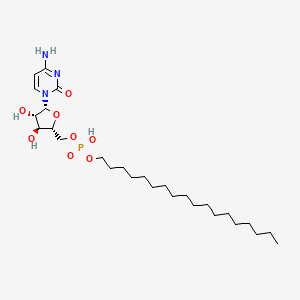
Dacemazine
Descripción general
Descripción
Métodos De Preparación
La síntesis de dacemazina implica la formación de una amida entre fenotiazina y cloruro de cloroacetilo, dando como resultado 10-(Cloroacetil)-fenotiazina. El desplazamiento posterior del halógeno restante con dimetilamina completa la síntesis . Las condiciones de reacción típicamente implican el uso de solventes y temperaturas controladas para asegurar que se obtenga el producto deseado.
Análisis De Reacciones Químicas
Dacemazina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura del compuesto.
Sustitución: Los reactivos comunes, como la dimetilamina, se utilizan en reacciones de sustitución para reemplazar los átomos de halógeno.
Aplicaciones Científicas De Investigación
La dacemazina se ha evaluado para diversas aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica.
Biología: Sus propiedades antagonistas de la histamina la hacen útil en el estudio de reacciones alérgicas y otros procesos relacionados con la histamina.
Medicina: Aunque no se comercializa como un fármaco independiente, se ha explorado su potencial antitumoral.
Industria: Tiene aplicaciones en el desarrollo de medicamentos antiespasmódicos y antitusivos.
Mecanismo De Acción
Dacemazina ejerce sus efectos actuando como un antagonista de la histamina en el subtipo H1. Esto significa que bloquea la acción de la histamina, un compuesto involucrado en las reacciones alérgicas, al unirse a los receptores H1. Este mecanismo ayuda a reducir los síntomas asociados con la liberación de histamina, como la inflamación y la picazón .
Comparación Con Compuestos Similares
Dacemazina es única entre los derivados de fenotiazina debido a sus propiedades específicas de antagonista de la histamina. Compuestos similares incluyen:
Clorpromazina: Otro derivado de fenotiazina utilizado como antipsicótico.
Prometazina: Utilizado como antihistamínico y antiemético.
Tioridazina: Utilizado como antipsicótico con propiedades estructurales similares.
Estos compuestos comparten un núcleo común de fenotiazina, pero difieren en sus aplicaciones y efectos específicos.
Propiedades
IUPAC Name |
2-(dimethylamino)-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUCYAHWPVLPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199733 | |
| Record name | Dacemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-61-6 | |
| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacemazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D34UY0QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















